3-(2-Chlorofuran-3-yl)propanoic acid
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Overview
Description
3-(2-Chlorofuran-3-yl)propanoic acid is an organic compound with the molecular formula C7H7ClO3. It is a derivative of furan, a heterocyclic organic compound, and contains a chlorine atom attached to the furan ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorofuran with acrylonitrile in the presence of a catalyst, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 3-(2-Chlorofuran-3-yl)propanoic acid may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorofuran-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-(2-Chlorofuran-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorofuran-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the furan ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
3-(2-Bromofuran-3-yl)propanoic acid: Contains a bromine atom instead of chlorine, affecting its chemical properties.
3-(2-Methylfuran-3-yl)propanoic acid: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.
Uniqueness
The chlorine atom enhances its electrophilic properties, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H7ClO3 |
---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
3-(2-chlorofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C7H7ClO3/c8-7-5(3-4-11-7)1-2-6(9)10/h3-4H,1-2H2,(H,9,10) |
InChI Key |
CVONAFQEYNIHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1CCC(=O)O)Cl |
Origin of Product |
United States |
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